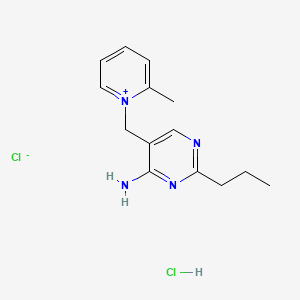

Amprolium hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Mode of Action

Amprolium's mechanism of action is not fully understood, but research suggests it disrupts the parasite's thiamine uptake process. This essential vitamin is crucial for the parasite's energy production and development within the host's intestinal lining. By inhibiting thiamine uptake, amprolium hinders the parasite's lifecycle and reduces its ability to cause disease [].

Efficacy Studies

Amprolium's effectiveness against coccidiosis in poultry has been extensively researched. Studies comparing amprolium to other anticoccidial drugs have shown its efficacy in reducing oocyst shedding (release of parasite eggs in feces) and improving weight gain in infected birds [].

However, research also highlights the potential for parasite resistance to develop with prolonged use of amprolium. Studies have documented Eimeria species developing resistance to amprolium after multiple generations of exposure [].

Amprolium hydrochloride is an organic compound primarily utilized as a coccidiostat in veterinary medicine, particularly in poultry. It functions as a thiamine analogue, inhibiting the uptake of thiamine by Eimeria species, which are responsible for coccidiosis in birds. By blocking thiamine absorption, Amprolium hydrochloride disrupts carbohydrate metabolism in these parasites, thereby preventing their growth and proliferation. The compound has a molecular formula of and a molecular weight of approximately 278.78 g/mol .

Amprolium's mechanism of action relies on its structural similarity to thiamine (vitamin B1) [, ]. This similarity allows amprolium to compete with thiamine for uptake by the parasite Eimeria spp. []. Since thiamine is crucial for the parasite's survival, its deficiency due to amprolium competition leads to stunted growth and eventually death of the parasite [].

- Inhibition of Thiamine Transport: Amprolium hydrochloride competes with thiamine for transport into the parasite cells.

- Disruption of Metabolic Pathways: This results in the inhibition of key metabolic pathways such as the pyruvate-ferredoxin/flavodoxin oxidoreductase enzyme-dependent electron transfer reaction necessary for anaerobic metabolism .

Amprolium hydrochloride exhibits significant biological activity against coccidia, making it a valuable agent in veterinary medicine. Its primary effects include:

- Antiparasitic Activity: Effective against various Eimeria species, it helps control coccidiosis in poultry.

- Low Resistance Development: The compound is favored due to its relatively low incidence of resistance development among target organisms .

- Toxicity Profile: While generally safe when used as directed, excessive doses can lead to toxicity, including symptoms such as anemia and central nervous system depression .

The synthesis of Amprolium hydrochloride involves several steps:

- Condensation Reaction: Ethoxymethylenemalononitrile is reacted with acetamidine to form a substituted pyrimidine.

- Reduction: The nitrile group is reduced to form an aminomethyl compound.

- Methylation and Halogenation: The amine undergoes exhaustive methylation followed by displacement with bromide ion to yield a key intermediate.

- Final Reaction: Displacement of the halogen by α-picoline results in the formation of Amprolium .

Interaction studies have shown that Amprolium hydrochloride may interact with various compounds:

- Thiamine: As a thiamine analogue, it directly competes with thiamine for uptake.

- Other Antimicrobials: It is often used alongside sulfonamides, which may enhance its effectiveness against Eimeria species .

- Potential Allergens: Exposure has been linked to respiratory issues such as asthma in sensitive individuals, indicating possible interactions with biological systems beyond its intended use .

Amprolium hydrochloride shares structural and functional similarities with other compounds used for similar purposes. Below are some comparable compounds:

| Compound Name | Structure Type | Mechanism of Action | Unique Features |

|---|---|---|---|

| Sulfaquinoxaline | Sulfonamide | Inhibits folic acid synthesis | Broad-spectrum activity against protozoa |

| Monensin | Polyether ionophore | Disrupts ion transport across membranes | Primarily used for cattle |

| Toltrazuril | Triazine derivative | Inhibits mitochondrial function | Effective against multiple coccidia types |

| Clopidol | Anticoccidial agent | Inhibits energy metabolism in parasites | Used mainly for poultry |

Uniqueness of Amprolium Hydrochloride

Amprolium hydrochloride is unique due to its specific mechanism as a thiamine analogue, which differentiates it from other antiparasitic agents that target different metabolic pathways or cellular processes. Its low resistance profile and effectiveness make it particularly valuable in poultry farming.

Nomenclature and Chemical Classification

2.1.1. IUPAC Designation: 1-[(4-amino-2-propyl-5-pyrimidinyl)methyl]-2-methylpyridinium chloride hydrochloride

The International Union of Pure and Applied Chemistry designation for amprolium hydrochloride provides a systematic description of its molecular architecture [1]. The IUPAC name reflects the compound's complex structure, incorporating both pyridinium and pyrimidine ring systems connected through a methylene bridge. The complete nomenclature identifies the specific positioning of functional groups: the 4-amino substituent and 2-propyl chain on the pyrimidine ring, the 2-methyl group on the pyridinium ring, and the presence of both chloride and hydrochloride components [1].

2.1.2. Common Nomenclature and Synonyms

Amprolium hydrochloride is known by numerous common names and commercial designations across different applications and markets. The primary common name "Amprolium hydrochloride" is widely recognized in scientific literature and regulatory documents [2] [3]. Commercial formulations are marketed under various trade names including Amprol, Amprol 25, Mepyrium, Corid, and Amprovine [2] [3] [4]. Additional chemical synonyms include 1-([4-Amino-2-propyl-5-pyrimidinyl]methyl)-2-methylpyridinium chloride and 2-picolinium,1-((4-amino-2-propyl-5-pyrimidinyl)methyl)-,chloride,monohydroc [4] [5]. The abbreviated forms commonly used include Amprolium HCl and AMPROLIUM HCL [2] [3].

| Type | Name |

|---|---|

| Commercial Name | Amprol [2] [3] |

| Commercial Name | Amprol 25 [2] [3] |

| Commercial Name | Mepyrium [2] [3] |

| Commercial Name | Corid [5] |

| Commercial Name | Amprovine [3] |

| Chemical Name | 1-([4-Amino-2-propyl-5-pyrimidinyl]methyl)-2-methylpyridinium chloride [4] |

| Chemical Name | 2-picolinium,1-((4-amino-2-propyl-5-pyrimidinyl)methyl)-,chloride,monohydroc [4] |

| Abbreviation | Amprolium HCl [2] [3] |

| Abbreviation | AMPROLIUM HCL [2] [3] |

2.1.3. Registry Identifiers (CAS: 137-88-2)

The Chemical Abstracts Service registry number 137-88-2 serves as the unique identifier for amprolium hydrochloride in chemical databases and regulatory systems worldwide [6] [1] [2]. Additional registry identifiers include the European Community number 205-307-5 [2] [3] and the United States Food and Drug Administration Unique Ingredient Identifier 95CO6N199Q [1] [2]. These standardized identifiers facilitate accurate identification and tracking of the compound across various regulatory jurisdictions and commercial applications.

| Registry System | Identifier |

|---|---|

| CAS Registry Number | 137-88-2 [6] [1] [2] |

| EINECS Number | 205-307-5 [2] [3] |

| UNII Number | 95CO6N199Q [1] [2] |

| InChI Key | PJBQYZZKGNOKNJ-UHFFFAOYSA-M [1] [2] |

| SMILES Notation | Cl.[Cl-].CCCC1=NC=C(C[N+]2=CC=CC=C2C)C(N)=N1 [1] |

Molecular Structure and Characteristics

2.2.1. Molecular Formula (C₁₄H₂₀Cl₂N₄) and Weight (315.24)

Amprolium hydrochloride possesses the molecular formula C₁₄H₂₀Cl₂N₄, indicating a composition of fourteen carbon atoms, twenty hydrogen atoms, two chlorine atoms, and four nitrogen atoms [6] [1] [2]. The molecular weight is precisely calculated as 315.24 grams per mole [6] [1] [2]. The monoisotopic mass is reported as 314.1065021 atomic mass units [1]. This molecular composition reflects the compound's nature as a quaternary ammonium salt, with the organic cation balanced by chloride anions.

2.2.2. Structural Configuration and Bond Properties

The molecular architecture of amprolium hydrochloride centers around a bicyclic quaternary ammonium system comprising interconnected pyridinium and pyrimidine rings [7]. The pyridinium moiety contains a positively charged quaternary nitrogen atom, which contributes significantly to the compound's ionic character and biological activity [7]. The pyrimidine ring system incorporates a primary amino group at the 4-position and an n-propyl substituent at the 2-position [1] [7]. The methylene bridge connecting the two ring systems provides structural flexibility while maintaining the overall molecular geometry essential for biological function.

The structural configuration features several critical bond characteristics. The quaternary nitrogen in the pyridinium ring forms four covalent bonds, creating a permanent positive charge that is essential for the compound's interaction with biological targets [7]. The amino group on the pyrimidine ring provides hydrogen bonding capability, while the propyl chain contributes to the molecule's hydrophobic character and membrane interaction properties [8] [9].

| Structural Feature | Description |

|---|---|

| Core Structure | Bicyclic quaternary ammonium compound [7] |

| Pyridinium Ring | 2-methylpyridinium moiety [7] |

| Pyrimidine Ring | 4-amino-2-propylpyrimidine moiety [7] |

| Quaternary Nitrogen | Positively charged nitrogen in pyridinium ring [7] |

| Amino Group | Primary amino group on pyrimidine ring [7] |

| Propyl Chain | n-propyl chain at position 2 of pyrimidine [7] |

| Methyl Group | Methyl group at position 2 of pyridinium [7] |

| Ionic Character | Quaternary ammonium salt with two chloride ions [1] |

2.2.3. Structural Relationship to Thiamine

Amprolium exhibits a well-documented structural relationship to thiamine (vitamin B₁), functioning as a thiamine antivitamin through competitive inhibition mechanisms [10] [8] [9]. The structural similarity to thiamine enables amprolium to interfere with thiamine-dependent metabolic processes, particularly in target organisms [8] [9]. However, unlike thiamine, amprolium cannot undergo phosphorylation to form the active coenzyme thiamine diphosphate, which is crucial for normal carbohydrate metabolism [8] [9].

The structural differences between amprolium and thiamine are strategically positioned to maintain binding affinity while preventing normal enzymatic function [8] [9]. Amprolium significantly decreases thiamine uptake through organic cation transporters, particularly OTC1 and OTC3, as well as specialized thiamine transporters ThTr1 and ThTr2 [8] [9]. This structural relationship forms the basis for amprolium's mechanism of action as a thiamine antagonist, where it competes with thiamine for cellular uptake while being unable to fulfill thiamine's metabolic functions [8] [9].

Physicochemical Properties

2.3.1. Physical State and Organoleptic Properties

Amprolium hydrochloride presents as a crystalline powder under standard conditions, exhibiting characteristic physical properties that are important for handling and formulation [2] [3] [4]. The compound displays a white to off-white coloration, which is typical for many pharmaceutical-grade chemical substances [2] [3] [4]. In terms of olfactory characteristics, amprolium hydrochloride is generally described as odorless or possessing a very slight picoline-like odor [4] [11]. This minimal odor profile is advantageous for pharmaceutical and veterinary applications where organoleptic properties can influence acceptance and compliance.

The crystalline nature of the compound indicates an ordered molecular arrangement in the solid state, which contributes to its stability and consistent physicochemical properties [2] [3]. The powder form facilitates various formulation approaches and enhances dissolution characteristics when properly processed.

| Property | Value |

|---|---|

| Physical State | Crystalline powder [2] [3] [4] |

| Color | White to off-white [2] [3] [4] |

| Odor | Odorless to slight picoline-like odor [4] [11] |

| Appearance | White to white-like powder [4] |

2.3.2. Thermal Characteristics (Melting Point: 239-243°C)

The thermal properties of amprolium hydrochloride are characterized by a well-defined melting point range of 239.0 to 243.0°C [2] [3] [12] [4]. This relatively high melting point indicates strong intermolecular forces and good thermal stability under normal storage and handling conditions. The compound exhibits decomposition behavior at elevated temperatures, with reported decomposition occurring at 248-249°C when heated under specific conditions [4].

Thermal analysis studies have demonstrated that amprolium hydrochloride maintains structural integrity across typical processing and storage temperature ranges [13] [14]. The compound shows stability during controlled heating experiments, with minimal degradation observed under moderate thermal stress conditions [13] [14]. However, alkaline and oxidative stress conditions result in more extensive degradation compared to thermal stress alone [13] [14].

| Thermal Property | Value |

|---|---|

| Melting Point | 239.0-243.0°C [2] [3] [12] [4] |

| Decomposition Temperature | 248-249°C [4] |

| Storage Temperature | Room temperature (inert atmosphere) [2] [3] |

| Thermal Stability | Stable under normal conditions [2] |

2.3.3. Solubility Profile in Various Solvents

The solubility characteristics of amprolium hydrochloride have been extensively studied across multiple solvent systems, revealing important patterns for formulation and analytical applications [15]. Water solubility is characterized as "freely soluble," indicating high aqueous solubility that is beneficial for liquid formulations and biological applications [4] [11]. The compound demonstrates excellent solubility in polar protic solvents, with methanol showing the highest solubility values [15].

Quantitative solubility data indicates that methanol provides the maximum solubility with a mole fraction of 12.99 × 10⁻⁴ at 313.15 K [15]. The solubility ranking from highest to lowest follows the sequence: methanol > acetone > cyclohexanone > ethanol > 1,4-dioxane > n-propanol > ethyl acetate > n-butanol > isopropanol > i-butanol > acetonitrile > n-octanol [15]. The lowest solubility is observed in n-octanol with a mole fraction of 2.0 × 10⁻⁶ at 273.15 K [15].

The pH of aqueous solutions significantly affects the compound's behavior, with a 1% aqueous solution exhibiting a pH range of 2.5-3.0, indicating acidic properties [4]. This acidic character influences both solubility and stability profiles under different conditions.

| Solvent | Solubility Characteristics |

|---|---|

| Water | Freely soluble [4] [11] |

| Methanol | Highest solubility (12.99 × 10⁻⁴ mole fraction at 313.15 K) [15] |

| Ethanol | Soluble [4] [11] |

| Acetone | High solubility [15] |

| Cyclohexanone | High solubility [15] |

| n-Propanol | Moderately soluble [15] |

| Ethyl acetate | Moderately soluble [15] |

| Ether | Slightly soluble [4] |

| Chloroform | Practically insoluble [4] |

| n-Octanol | Practically insoluble (2.0 × 10⁻⁶ mole fraction at 273.15 K) [15] |

| DMSO | Soluble [16] |

2.3.4. Stability Parameters and Degradation Thresholds

The stability profile of amprolium hydrochloride has been characterized through comprehensive forced degradation studies under various stress conditions [13] [14]. Under normal storage conditions, the compound demonstrates excellent stability, maintaining chemical integrity when stored in inert atmosphere at room temperature [2] [16]. The compound exhibits different degradation patterns depending on the specific stress conditions applied.

Alkaline conditions represent the most challenging environment for amprolium hydrochloride stability, with 0.10 N sodium hydroxide treatment for 60 minutes at room temperature resulting in 91.43% degradation [13]. Oxidative stress using 3.0% hydrogen peroxide for 24 hours at room temperature produces 28.74% degradation [13]. In contrast, acidic conditions (0.10 N hydrochloric acid for 60 minutes at room temperature) cause only 5.87% degradation [13].

Thermal stability studies indicate minimal degradation under controlled heating, with only 3.56% degradation observed after 72 hours at 105°C [13]. Photolytic degradation under UV light (254 nm) for 36 hours results in 4.63% degradation [13]. These stability parameters provide important guidance for storage conditions and formulation development.

The compound can react with strong oxidizing agents and shows incompatibility with strong acids and strong bases under extreme conditions [2]. For optimal stability, storage under inert atmosphere at controlled temperature is recommended, with powder forms stable for up to 3 years at -20°C and 2 years at 4°C [16].

| Stress Condition | Degradation Percentage |

|---|---|

| Alkaline (0.10 N NaOH, 60 min, RT) | 91.43% [13] |

| Oxidative (3.0% H₂O₂, 24 hours, RT) | 28.74% [13] |

| Acidic (0.10 N HCl, 60 min, RT) | 5.87% [13] |

| Thermal (105°C, 72 hours) | 3.56% [13] |

| Photolytic (UV-254nm, 36 hours) | 4.63% [13] |

Purity

Physical Description

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Related CAS

MeSH Pharmacological Classification

Other CAS

121-25-5

137-88-2

Wikipedia

6-CAT

Use Classification

Dates

2: Greenwood J, Pratt OE. Inhibition of thiamine transport across the blood-brain barrier in the rat by a chemical analogue of the vitamin. J Physiol. 1983 Mar;336:479-86. PubMed PMID: 6875915; PubMed Central PMCID: PMC1198979.

3: Ernst JV, Lindsay DS, Current WL. Control of Isospora suis-induced coccidiosis on a swine farm. Am J Vet Res. 1985 Mar;46(3):643-5. PubMed PMID: 4039545.

4: Molnár K, Ostoros G. Efficacy of some anticoccidial drugs for treating coccidial enteritis of the common carp caused by Goussia carpelli (Apicomplexa: Eimeriidae). Acta Vet Hung. 2007 Mar;55(1):67-76. PubMed PMID: 17385557.